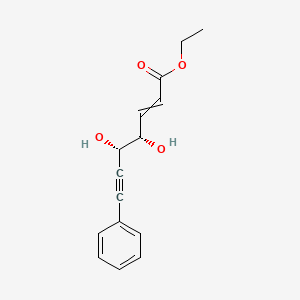
(4-Phenoxybut-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenoxybut-2-en-1-yl)benzene is an organic compound that features a phenoxy group attached to a butenyl chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxybut-2-en-1-yl)benzene typically involves the reaction of 4-phenoxybut-2-en-1-ol with benzene in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Phenoxybut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming a saturated compound.
Substitution: The phenoxy and benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(4-Phenoxybut-2-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (4-Phenoxybut-2-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy and benzene rings can participate in π-π interactions, while the butenyl chain can undergo various chemical transformations, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Phenoxybut-2-en-1-ol): Similar structure but with a hydroxyl group instead of a benzene ring.
(4-Phenoxybut-2-en-1-amine): Contains an amine group instead of a benzene ring.
(4-Phenoxybut-2-en-1-yl)benzaldehyde: Features an aldehyde group instead of a benzene ring.
Uniqueness
(4-Phenoxybut-2-en-1-yl)benzene is unique due to its combination of a phenoxy group, a butenyl chain, and a benzene ring
Propiedades
Número CAS |
874398-08-0 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
4-phenoxybut-2-enylbenzene |
InChI |
InChI=1S/C16H16O/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-10,12-13H,11,14H2 |
Clave InChI |
OPRVZAMCSRFZMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC=CCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


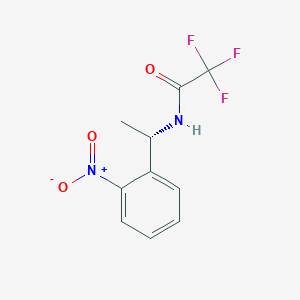
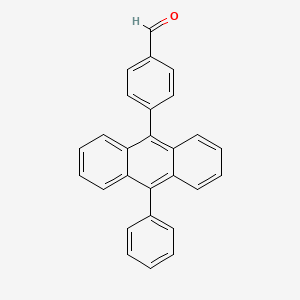
![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)
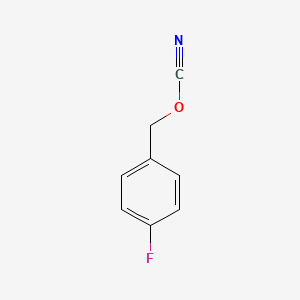
![(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14187259.png)


![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
![4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187292.png)
![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)
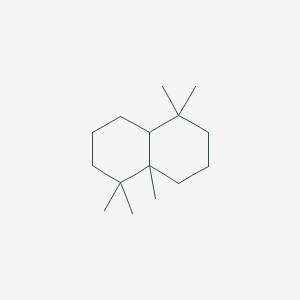
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)

